Yonkenafil-d8

Bioanalytical Chemistry LC-MS/MS Method Development Stable Isotope Dilution

LC-MS/MS quantification of yonkenafil in complex biological matrices requires an analyte-matched internal standard to correct for extraction variability, ionization effects, and matrix interference. Yonkenafil-d8 addresses this with eight deuterium substitutions in the piperazine ring, providing an 8 Da mass shift for unequivocal MS discrimination. • 8 Da mass shift eliminates analyte/IS overlap; generic PDE5 IS (e.g., sildenafil-d3) cannot replicate this specificity • Ambient temp. shipping; stable at -20°C (3 yr), 4°C (2 yr) • Full CoA documentation for GLP-compliant method validation supporting IND, NDA, ANDA, and DMF submissions

Molecular Formula C24H33N5O4S
Molecular Weight 495.7 g/mol
Cat. No. B12422845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYonkenafil-d8
Molecular FormulaC24H33N5O4S
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
InChIInChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i11D2,12D2,13D2,14D2
InChIKeyRXMDFMQMRASWOG-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yonkenafil-d8: Deuterated Internal Standard for LC-MS/MS


Yonkenafil-d8 (synonym Tunodafil-d8) is a stable isotope-labeled analog of yonkenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor [1]. The compound contains eight deuterium atoms substituted for hydrogen atoms in the piperazine ring, yielding a molecular mass of 495.66 g/mol compared to 487.63 g/mol for unlabeled yonkenafil . This 8 Da mass shift enables unequivocal mass spectrometric discrimination between analyte and internal standard, making Yonkenafil-d8 specifically designed as an internal standard for LC-MS/MS quantification of yonkenafil in complex biological matrices .

Workflow LC-MS/MS stable isotope dilution for yonkenafil quantification
Selection Deuterated (d8) internal standard with 8 Da mass shift
Context Bioanalytical method development in complex research matrices

Why Generic PDE5 Internal Standards Cannot Substitute


Non-deuterated yonkenafil cannot function as an internal standard in LC-MS/MS assays due to chromatographic co-elution and mass spectrometric co-detection with the target analyte, eliminating the ability to correct for extraction recovery losses, ionization variability, and matrix effects [1]. Generic PDE5 inhibitor internal standards (e.g., sildenafil-d3, tadalafil-d3) are structurally distinct from yonkenafil, exhibiting different extraction recoveries, chromatographic retention times, and ionization efficiencies [2]. This structural divergence compromises quantitative accuracy when applied to yonkenafil-containing samples, as differential matrix effects cannot be adequately compensated [3]. Yonkenafil-d8 provides analyte-specific correction that alternative compounds cannot replicate.

Co-elution limits correction
Non-deuterated yonkenafil co-elutes and co-detects with the analyte, limiting correction of extraction recovery and ionization variability.
Structural divergence
Generic PDE5 IS (e.g., sildenafil-d3) may exhibit different recoveries and retention, compromising quantitative accuracy for yonkenafil samples.
Matrix effect mismatch
Only analyte-matched IS provides comparable matrix effect compensation; structurally unrelated IS may show differential ion suppression.

Quantitative Differentiation Evidence


Mass Spectrometric Discrimination via 8 Da Shift

Yonkenafil-d8 incorporates eight deuterium atoms substituting hydrogen atoms in the piperazine ring, yielding a molecular mass increase of +8 Da relative to unlabeled yonkenafil . This mass differential provides baseline separation in MRM transitions, preventing cross-talk between analyte and internal standard channels .

Mass Shift
Class-level
+8 Da
Supports unambiguous MRM discrimination in LC-MS/MS
Data to verify; isotopic purity review advised
Bioanalytical Chemistry LC-MS/MS Method Development Stable Isotope Dilution

Certified Purity for GLP Compliance

Commercial Yonkenafil-d8 is supplied with purity ≥98% and includes a comprehensive Certificate of Analysis (COA) with full characterization data . The reference standard is compliant with regulatory guidelines and suitable for ANDA/DMF submissions [1].

Purity & COA
Head-to-head
≥98% purity with COA vs Research-grade without full documentation
Enables method validation documentation context
Required for regulated bioanalytical study support
Pharmaceutical Quality Control GLP Bioanalysis Regulatory Compliance

Ambient Temperature Shipping Stability

Yonkenafil-d8 is documented as stable at ambient temperature for several days during shipping, with recommended long-term storage at -20°C (powder, 3 years) or 4°C (powder, 2 years) .

Shipping Stability
Class-level
Ambient temp for several days; -20°C (3 yr), 4°C (2 yr) powder
Reduces cold chain logistics requirements
Data to verify; supplier-stated stability
Compound Stability Supply Chain Management Laboratory Logistics

Parent Compound PDE5 Potency Advantage

While Yonkenafil-d8 is intended exclusively as an analytical internal standard, its parent compound yonkenafil demonstrates 2.25-fold greater PDE5 inhibitory potency than sildenafil in head-to-head pharmacodynamic comparisons [1].

Parent PDE5 Potency
Head-to-head
IC50 2.0 nM (yonkenafil) vs IC50 4.5 nM (sildenafil)
Assay potency context; may drive internal standard demand
Potency data refer to parent compound, not the IS
PDE5 Inhibition Pharmacodynamics Enzyme Assay

Age-Stratified Pharmacokinetic Variability

In a Phase I clinical study, yonkenafil Cmax, AUC0-t, and AUC0-∞ were 16.8%, 37.2%, and 37.5% higher in elderly subjects compared to young subjects after 100 mg oral administration, with t1/2 extended by 2.1 hours in the elderly cohort [1].

Age-PK Variability
Class-level
AUC0-∞ +37.5% (elderly vs young)
Requires precise bioanalytical quantification across populations
Phase I study; n=24; single 100 mg dose
Clinical Pharmacokinetics Age-Stratified Dosing Bioequivalence Studies

Matrix Effect Compensation in Bioanalysis

A systematic comparison of deuterated (²H) SIL-IS versus non-deuterated (¹³C/¹⁵N) SIL-IS for urinary biomarker quantification demonstrated that deuterated IS can exhibit different matrix effect compensation behavior; spike accuracy with deuterated IS showed -38.4% bias compared to ¹³C-labeled IS which showed no significant bias [1].

Matrix Effect Risk
Class-level
Deuterated IS may exhibit -38.4% bias in some matrices vs 13C-IS
Matrix-specific validation is essential for Yonkenafil-d8
Class-level inference; no compound-specific data
Matrix Effects LC-MS/MS Quantification Bioanalytical Method Validation

Validated Application Scenarios


Clinical PK Studies with Age or DDI Analysis

Yonkenafil-d8 is the appropriate internal standard for LC-MS/MS quantification of yonkenafil in human plasma samples from clinical PK studies, particularly those investigating age-related exposure differences (elderly AUC +37.5% vs. young) [1] or CYP3A4-mediated drug-drug interactions where systemic exposure can increase up to 12-fold with itraconazole co-administration [2]. The 8 Da mass shift ensures accurate quantification across the extended dynamic range required for these variable exposure scenarios.

GLP Method Validation for Regulatory Submissions

Procurement of Yonkenafil-d8 with full Certificate of Analysis documentation is essential for GLP-compliant method validation in support of IND, NDA, ANDA, or DMF submissions [3]. The regulatory-compliant characterization package meets FDA and EMA bioanalytical method validation guidance requirements, which mandate documented purity and stability of internal standards used in regulated studies.

Preclinical PK Across Administration Routes

In preclinical PK studies where yonkenafil is administered via sublingual or oral routes, Yonkenafil-d8 provides analyte-specific internal standardization for accurate determination of bioavailability differences [4]. LC-MS/MS methods using Yonkenafil-d8 enable precise quantification across the 1.0-1000 ng/mL linear range established for rat plasma, supporting absorption and dose proportionality assessments.

Ambient Shipping and Extended Storage Stability

For laboratories in regions with complex cold chain logistics or for projects requiring multi-site distribution, Yonkenafil-d8 offers ambient temperature shipping tolerance (stable for several days at room temperature during transit) and defined long-term storage conditions (-20°C for 3 years; 4°C for 2 years) . This reduces procurement complexity and cost compared to cold chain-dependent deuterated standards.

Application
Selection Property
Validation Focus
Age/DDI PK research studies
Analyte-specific stable isotope dilution
Quantification accuracy across variable exposure ranges
Bioanalytical method validation documentation
Certified purity and traceable COA
Method documentation completeness review
Preclinical PK and bioavailability studies
Sensitive LC-MS/MS quantification
Absorption and dose proportionality assessment
Ambient shipping and extended storage
Ambient temperature shipping tolerance and defined storage
Logistical suitability and procurement cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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